molecular formula C24H52O7P2 B14459143 1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester CAS No. 74038-39-4

1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester

Katalognummer: B14459143
CAS-Nummer: 74038-39-4
Molekulargewicht: 514.6 g/mol
InChI-Schlüssel: QNOZMWDCWIPPNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester typically involves the reaction of octylphosphonic acid with dibutyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as distillation or crystallization to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

74038-39-4

Molekularformel

C24H52O7P2

Molekulargewicht

514.6 g/mol

IUPAC-Name

dibutyl 1-dibutoxyphosphoryloctyl phosphate

InChI

InChI=1S/C24H52O7P2/c1-6-11-16-17-18-19-24(32(25,27-20-12-7-2)28-21-13-8-3)31-33(26,29-22-14-9-4)30-23-15-10-5/h24H,6-23H2,1-5H3

InChI-Schlüssel

QNOZMWDCWIPPNY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(OP(=O)(OCCCC)OCCCC)P(=O)(OCCCC)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.